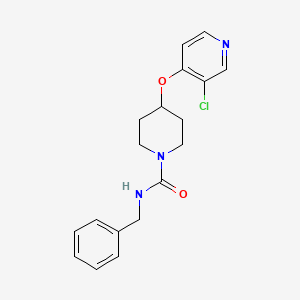

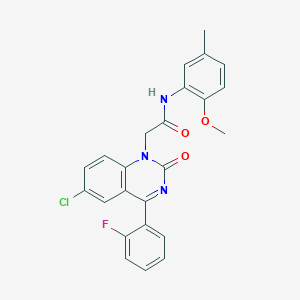

![molecular formula C21H15F3N2O B2496232 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 338791-19-8](/img/structure/B2496232.png)

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzimidazole derivatives are typically synthesized through cyclocondensation reactions, involving o-phenylenediamine with carboxylic acids or their derivatives. The synthesis process can be influenced by various factors, including the choice of solvents, reaction temperature, and the presence of catalysts. For example, the synthesis of ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate demonstrates a related process, highlighting the structural diversity achievable within this chemical class (Naveen et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray crystallography often reveals the planar nature of the benzimidazole core and the spatial orientation of substituents, which can significantly affect the compound's biological activity and physicochemical properties. For instance, studies on similar compounds have shown that the orientation of methoxyphenyl and benzyl rings relative to the imidazole ring system can influence the compound's intermolecular interactions and stability (Naveen et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including halogenation, nitration, and sulfonation, reflecting their versatile reactivity. The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring can modulate its reactivity towards electrophilic or nucleophilic agents. The chemical properties of these compounds are pivotal in their application as intermediates in organic synthesis and in the development of pharmaceuticals and agrochemicals.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents on the benzimidazole core affect the compound's polarity, intermolecular forces, and overall stability. For instance, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including acidic or basic behavior, which can be attributed to the nitrogen atoms in the benzimidazole ring. These properties are essential for their biological activity, as they can interact with enzymes, receptors, and DNA through hydrogen bonding, π-π stacking, and other non-covalent interactions. The chemical properties also determine the compound's stability, reactivity, and susceptibility to metabolic transformations.

References

Applications De Recherche Scientifique

Chemotherapy of Parasitic Diseases

Benzimidazoles, including compounds similar to 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole, have been widely used in chemotherapy for parasitic diseases like alveolar hydatid disease (AHD). Research shows promising results in using a prodrug form of benzimidazole, exhibiting significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of AHD (Walchshofer et al., 1990).

Analgesic and Antispasmodic Activities

Benzimidazole derivatives have been studied for their potential analgesic activities. A particular study identified a benzimidazole compound demonstrating significant analgesic activity in tail clamp but not in tail immersion analgesia tests. It showed antispasmodic activity on KCl induced contractions of isolated rat ileum, emphasizing the importance of specific molecular structures for these biological activities (Aydin et al., 2003).

Corticotropin-Releasing Factor 1 Receptor Antagonists

The design and synthesis of benzimidazole derivatives for novel corticotropin-releasing factor 1 (CRF1) receptor antagonists indicate their potential in drug discovery. These compounds showed potent CRF1 receptor-binding activity and antagonistic activity, without cytotoxicity concerns, indicating their potential in managing stress-related disorders (Mochizuki et al., 2016).

Inhibition of Mixed-Function Oxidases

Benzimidazole derivatives have been recognized as effective inhibitors of various enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase. These compounds bind to oxidized cytochromes P-450, indicating their potential in modulating enzyme activity and understanding drug metabolism and interactions (Murray & Ryan, 1983).

Anti-Inflammatory Properties

Some benzimidazole derivatives like KB-1043 have been documented to possess anti-inflammatory, analgesic, and antipyretic properties. Their effects on various inflammatory models indicate their potential as non-steroidal anti-inflammatory drugs (Ito et al., 1982).

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets. For instance, some bind with high affinity to multiple receptors .

Mode of Action

The mode of action of benzimidazole derivatives can vary greatly depending on their chemical structure and the target they interact with. Some benzimidazole derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, ranging from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVICKGXPMHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

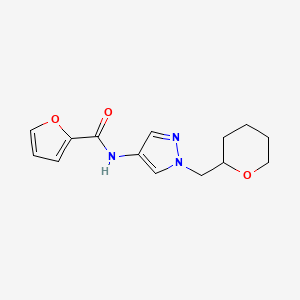

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

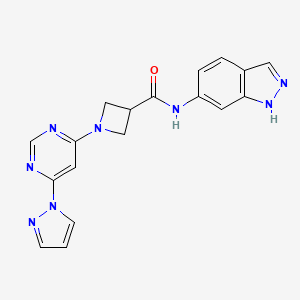

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

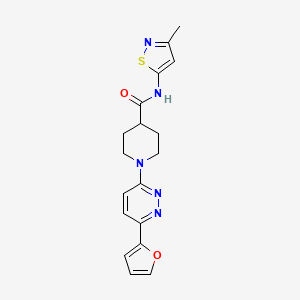

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)